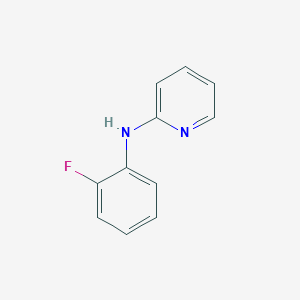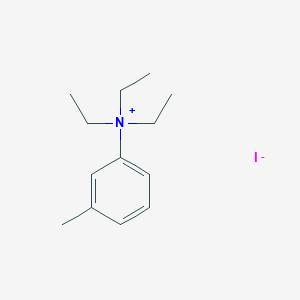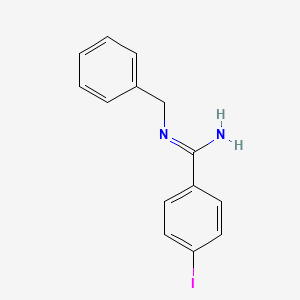![molecular formula C12H18O2S B14132889 [(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene CAS No. 89036-96-4](/img/structure/B14132889.png)
[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene is an organic compound with a unique structure that combines a benzene ring with a sulfanyl group and a dimethoxy-methylpropan-2-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene typically involves the reaction of benzene with a suitable sulfanyl precursor and a dimethoxy-methylpropan-2-yl group. One common method involves the use of Friedel-Crafts alkylation, where benzene reacts with a chlorinated dimethoxy-methylpropan-2-yl compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous conditions and a controlled temperature to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or modify the dimethoxy-methylpropan-2-yl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanylated products or modified dimethoxy-methylpropan-2-yl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which [(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form reversible covalent bonds with thiol groups in proteins, affecting their function. The dimethoxy-methylpropan-2-yl moiety may also influence the compound’s lipophilicity and membrane permeability, impacting its distribution and activity within cells.
Vergleich Mit ähnlichen Verbindungen
[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene can be compared with other similar compounds such as:
[(1,1-Dimethoxy-2-methylpropan-2-yl)oxy]benzene: Similar structure but with an oxygen atom instead of a sulfur atom.
[(1,1-Dimethoxy-2-methylpropan-2-yl)thio]benzene: Similar structure but with a thioether linkage.
[(1,1-Dimethoxy-2-methylpropan-2-yl)amino]benzene: Similar structure but with an amino group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89036-96-4 |
|---|---|
Molekularformel |
C12H18O2S |
Molekulargewicht |
226.34 g/mol |
IUPAC-Name |
(1,1-dimethoxy-2-methylpropan-2-yl)sulfanylbenzene |
InChI |
InChI=1S/C12H18O2S/c1-12(2,11(13-3)14-4)15-10-8-6-5-7-9-10/h5-9,11H,1-4H3 |
InChI-Schlüssel |
UKEUZFPEKZNTFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(OC)OC)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14132813.png)
![(S)-2-((1S,3R,4S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one hydrochloride](/img/structure/B14132822.png)
![9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole](/img/structure/B14132823.png)


![2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14132841.png)
![2'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B14132843.png)






![3-Oxoandrost-4-en-17-yl 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B14132881.png)
